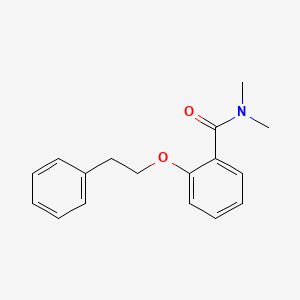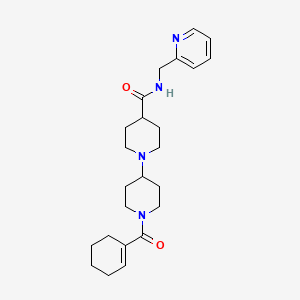![molecular formula C14H18Cl2N2O2 B5182495 2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5182495.png)
2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation in humans and animals. It is a white or slightly yellow crystalline powder that is soluble in water and ethanol. Diclofenac is synthesized using a multistep process that involves several chemical reactions.
Mechanism of Action
2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for causing pain and swelling. By inhibiting COX, 2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide reduces the production of prostaglandins, which in turn reduces pain and inflammation.
Biochemical and Physiological Effects
2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has been found to have several biochemical and physiological effects. It has been found to reduce the production of cytokines, which are involved in the inflammatory response. It has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. 2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. It has been found to have cytotoxic effects on some cell types, which may limit its use in certain experiments. It also has a relatively short half-life, which may limit its effectiveness in some experiments.
Future Directions
There are several future directions for the study of 2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide. One area of research is the development of new formulations of 2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide that have improved bioavailability and longer half-lives. Another area of research is the development of new drugs that target the same pathway as 2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide but have fewer side effects. Additionally, there is ongoing research into the potential use of 2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide in the treatment of cancer and Alzheimer's disease.
Conclusion
In conclusion, 2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide is a nonsteroidal anti-inflammatory drug that is commonly used to treat pain and inflammation. It is synthesized using a multistep process and has been extensively studied for its anti-inflammatory and analgesic properties. 2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide works by inhibiting the enzyme cyclooxygenase, which reduces the production of prostaglandins and reduces pain and inflammation. 2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has several advantages for lab experiments but also has limitations. There are several future directions for the study of 2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide, including the development of new formulations and the investigation of its potential use in the treatment of cancer and Alzheimer's disease.
Synthesis Methods
2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide is synthesized using a multistep process that involves several chemical reactions. The first step involves the reaction of 2,4-dichlorophenylacetonitrile with ethyl chloroacetate in the presence of sodium ethoxide to form 2-(2,4-dichlorophenyl)-N-ethylacetamide. The second step involves the reaction of 2-(2,4-dichlorophenyl)-N-ethylacetamide with morpholine in the presence of sodium hydroxide to form 2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide, which is 2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide.
Scientific Research Applications
2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to be effective in treating pain and inflammation associated with various conditions, including arthritis, menstrual cramps, and postoperative pain. 2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has also been studied for its potential use in treating cancer and Alzheimer's disease.
properties
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(2-morpholin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O2/c15-12-2-1-11(13(16)10-12)9-14(19)17-3-4-18-5-7-20-8-6-18/h1-2,10H,3-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXUATSUYARKGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-[(2-bromobenzoyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B5182423.png)



![1-[4-(2-methoxyphenoxy)butoxy]naphthalene](/img/structure/B5182445.png)


![6-ethyl-1-phenyl-5-(2-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5182453.png)
![N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5182465.png)
![5-(4-chlorophenyl)-3-(4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5182466.png)
![6-chloro-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5182477.png)
![2-(4-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B5182482.png)
![1-(diphenylmethyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5182483.png)
